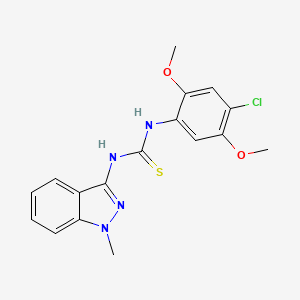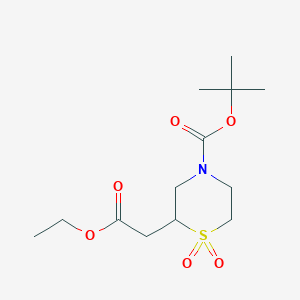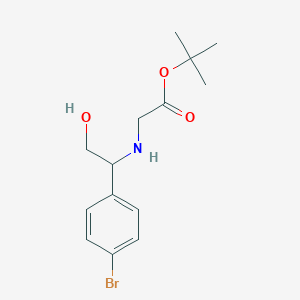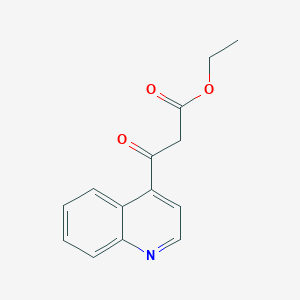![molecular formula C13H19NO4 B1412425 Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester CAS No. 1346041-88-0](/img/structure/B1412425.png)
Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester
Vue d'ensemble
Description
Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, has the chemical formula H2NCOOH . It can be synthesized by reacting ammonia (NH3) with carbon dioxide (CO2) at very low temperatures, resulting in the formation of ammonium carbamate [NH4]+[NH2CO2]−. The compound is stable only up to approximately 250 K (−23 °C), beyond which it decomposes into ammonia and carbon dioxide. The solid form of carbamic acid consists of dimers, with two molecules connected by hydrogen bonds between the carboxyl groups (–COOH) .
Synthesis Analysis
Carbamic acid can be obtained through the reaction of ammonia and carbon dioxide at low temperatures. The resulting ammonium carbamate further contributes to the formation of carbamic acid .
Molecular Structure Analysis
Carbamic acid is a planar molecule. Unlike most amines, the H2N− group of carbamic acid cannot be protonated to an ammonium group (H3N+−). The zwitterionic form (H3N+−COO−) is highly unstable and readily decomposes into ammonia and carbon dioxide. Although it shares some characteristics with amino acids, the direct attachment of the carboxyl group (–COOH) to the nitrogen atom sets it apart from typical amino acids .
Chemical Reactions Analysis
Carbamic acid can undergo deprotonation to yield a carbamate anion (RR′NCOO−), which forms relatively stable salts. Carbamate esters, such as methyl carbamate (H2N−C(=O)−OCH3), are also derivatives of carbamic acid .
Propriétés
IUPAC Name |
benzyl N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-13(9-15,10-16)14-12(17)18-8-11-6-4-3-5-7-11/h3-7,15-16H,2,8-10H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSRFAGFZCGQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)
![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)
![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)
![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)
![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)





